molecular formula C10H13ClN2O2 B2977722 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride CAS No. 1359704-65-6

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

Cat. No.: B2977722
CAS No.: 1359704-65-6
M. Wt: 228.68
InChI Key: YMODKTOILADBTM-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is characterized by the presence of a pyrrolidine ring substituted with a 4-nitrophenyl group

Scientific Research Applications

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-(4-Aminophenyl)Pyrrolidine Hydrochloride.

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Oxidized pyrrolidine compounds.

Comparison with Similar Compounds

    3-(4-Aminophenyl)Pyrrolidine Hydrochloride: A reduction product of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride.

    4-Nitrophenylpyrrolidine: A compound with a similar structure but without the hydrochloride salt.

Uniqueness: this compound is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(4-nitrophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODKTOILADBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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